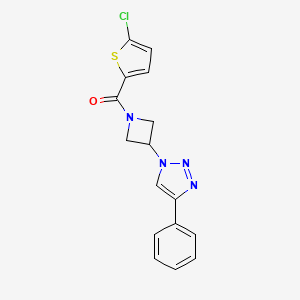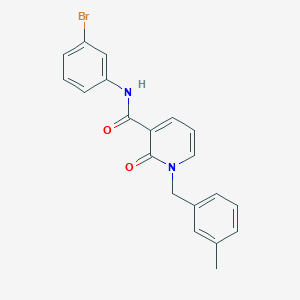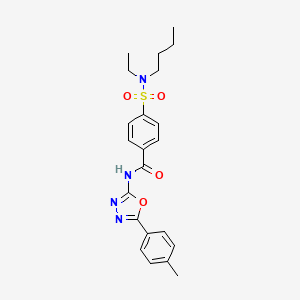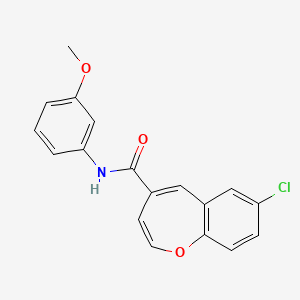
N-(2-(5-acetylthiophen-2-yl)ethyl)butane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)butane-1-sulfonamide, commonly known as AEB, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. AEB is a sulfonamide derivative of the natural amino acid taurine and is structurally similar to other sulfonamide drugs such as sulfamethoxazole and sulfadiazine. In
Mécanisme D'action
The mechanism of action of AEB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. AEB has been shown to inhibit the activity of the proteasome, a cellular complex involved in protein degradation. This inhibition leads to the accumulation of misfolded proteins and induces cell death. AEB has also been shown to inhibit the activity of the NF-kappaB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
AEB has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, AEB has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In inflammation, AEB has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by inhibiting the NF-kappaB signaling pathway. In neurodegenerative disorders, AEB has been shown to protect against neuronal damage and improve cognitive function by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AEB is its potential therapeutic applications in various diseases. AEB has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. However, one of the limitations of AEB is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of AEB is not fully understood, which can make it challenging to optimize its therapeutic effects.
Orientations Futures
There are several future directions for the research and development of AEB. One direction is to further investigate the mechanism of action of AEB, which can help to optimize its therapeutic effects. Another direction is to develop novel formulations of AEB that can improve its solubility and bioavailability. Additionally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of AEB in various diseases. Overall, AEB has the potential to be a valuable therapeutic agent for the treatment of various diseases, and further research is warranted to fully explore its therapeutic potential.
Méthodes De Synthèse
The synthesis of AEB involves the condensation reaction between 2-(5-acetylthiophen-2-yl)ethylamine and butane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and an organic solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain a white crystalline powder.
Applications De Recherche Scientifique
AEB has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, AEB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. AEB has also been investigated for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In neurodegenerative disorders, AEB has been shown to protect against neuronal damage and improve cognitive function.
Propriétés
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S2/c1-3-4-9-18(15,16)13-8-7-11-5-6-12(17-11)10(2)14/h5-6,13H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNWBCJLYBGQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCC1=CC=C(S1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2900017.png)
![(E)-4-(Dimethylamino)-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]but-2-enamide](/img/structure/B2900018.png)

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2900023.png)
![(4-bromophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2900024.png)
![6-(4-fluorobenzyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2900025.png)
![2-(3-{[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2900029.png)


![N-(3-chloro-4-methylphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2900035.png)
